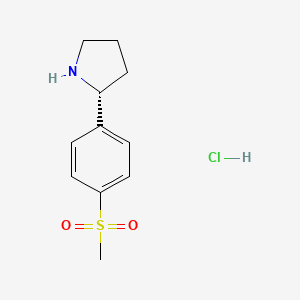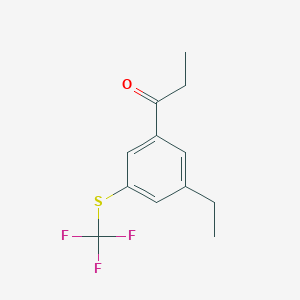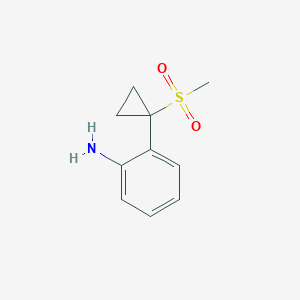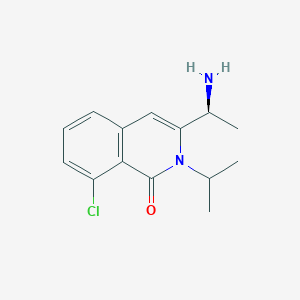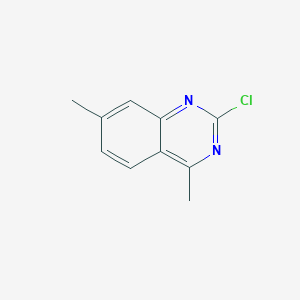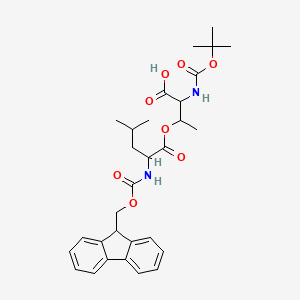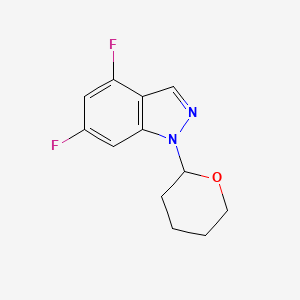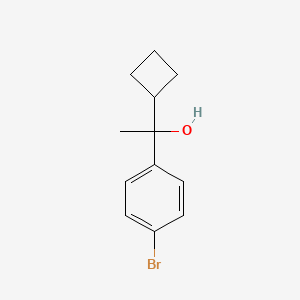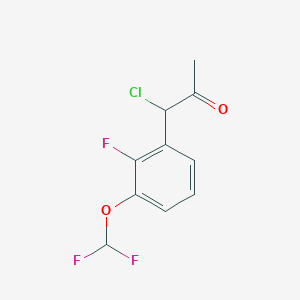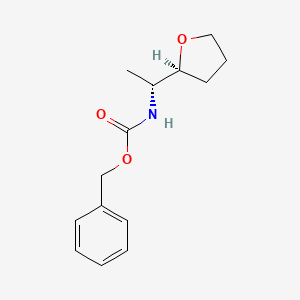
Benzyl ((R)-1-((R)-tetrahydrofuran-2-YL)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate is a complex organic compound that features a benzyl group, a tetrahydrofuran ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-(®-tetrahydrofuran-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrases by coordinating with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-yl carbamate: Similar structure but lacks the benzyl group.
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)amine: Similar structure but the carbamate group is replaced with an amine.
Uniqueness
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate is unique due to the presence of both the benzyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-[(1R)-1-[(2S)-oxolan-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(13-8-5-9-17-13)15-14(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16)/t11-,13+/m1/s1 |
InChI Key |
JPIGWYXBTLZMED-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CCCO1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1CCCO1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



